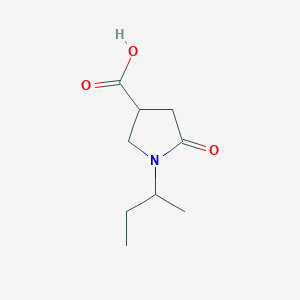

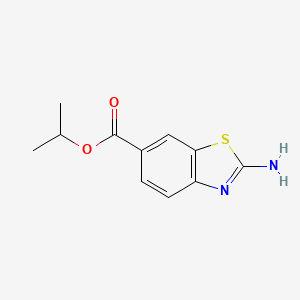

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been studied for their anti-tubercular properties . The target of these compounds in tuberculosis treatment is often the DprE1 enzyme .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, in the case of anti-tubercular activity, they may interfere with the synthesis of cell wall components in Mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives often result in the inhibition of growth or proliferation of the targeted cells or organisms .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to exert these effects through interactions with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .

Cellular Effects

The cellular effects of Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate are currently under investigation. It is known that benzothiazole derivatives can influence cell function in various ways. For example, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential anti-tubercular activity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives are known to interact with various biomolecules at the molecular level. For instance, they have been found to inhibit the activity of cyclo-oxygenase, an enzyme involved in the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-amino-1,3-benzoth

Properties

IUPAC Name |

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKTWZARGBVQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans](/img/structure/B2515718.png)

![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)

![N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2515725.png)